molecular formula C11H13F3N2O B6459889 2-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine CAS No. 2549007-58-9

2-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine

Cat. No. B6459889
CAS RN: 2549007-58-9
M. Wt: 246.23 g/mol
InChI Key: SHNZAGIRWVELIK-UHFFFAOYSA-N
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Description

The compound “2-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a pyridine ring, which is a six-membered ring with one nitrogen atom . The azetidine ring is substituted with a trifluoroethyl group, which contains three fluorine atoms, known for their high electronegativity. The pyridine ring is substituted with a methyl group and an oxygen-linked azetidine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction, followed by the introduction of the trifluoroethyl group. The pyridine ring could be formed separately, with the methyl group added in a substitution reaction. The two rings could then be linked through a nucleophilic substitution reaction involving the oxygen atom .


Molecular Structure Analysis

The presence of the azetidine and pyridine rings would impart a degree of rigidity to the molecule. The electronegative fluorine atoms in the trifluoroethyl group could result in a polar bond, which might influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine and pyridine rings, as well as the trifluoroethyl group. The pyridine ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The azetidine ring might be susceptible to ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. Factors such as its polarity, size, shape, and the presence of the trifluoroethyl group could influence properties like solubility, melting point, boiling point, and stability .

Mechanism of Action

The mechanism of action of 2-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine is not fully understood. However, it is believed that this compound acts as a catalyst in the synthesis of various organic compounds. This compound acts as a Lewis acid, which means it can accept electrons from other molecules. This allows it to react with other molecules and form new bonds. This compound can also act as a nucleophile, which means it can donate electrons to other molecules. This allows it to form new bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound may have some effects on the body. This compound has been shown to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Additionally, this compound has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of monoamines.

Advantages and Limitations for Lab Experiments

2-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine has several advantages for use in laboratory experiments. It is a highly versatile compound and can be used in a wide variety of synthetic organic chemistry applications. Additionally, this compound is relatively inexpensive and can be easily obtained. However, this compound can be toxic and should be handled with care. Additionally, this compound can be difficult to store and can degrade over time.

Future Directions

There are several potential future directions for 2-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine research. This compound could be used to synthesize more complex organic compounds, such as peptides and proteins. Additionally, this compound could be used to synthesize polysaccharides and nucleic acids. This compound could also be used to synthesize polymers and to create new catalysts for use in synthetic organic chemistry. Additionally, this compound could be used to study the biochemical and physiological effects of other compounds. Finally, this compound could be used to develop new drugs and agrochemicals.

Synthesis Methods

2-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine can be synthesized via several methods, including the Grignard reaction, the Wittig reaction, the Ugi reaction, and the Buchwald-Hartwig cross-coupling reaction. The Grignard reaction is the most common method of synthesizing this compound. This reaction involves the reaction of an alkyl halide with a Grignard reagent to form an alkyl magnesium halide, which is then reacted with a carbonyl compound to form an alkylated carbonyl compound. The Ugi reaction is a multi-component reaction that involves the reaction of an amine, a carboxylic acid, and an isocyanide to form an amide. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to form a Wittig intermediate, which is then reacted with an alkyl halide to form an alkenyl halide. The Buchwald-Hartwig cross-coupling reaction involves the reaction of an alkyl halide with an aryl or alkenyl halide to form an aryl or alkenyl halide.

Scientific Research Applications

2-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound has also been used in the synthesis of polymers and in the synthesis of polysaccharides. Additionally, this compound has been used in the synthesis of polypeptides and in the synthesis of proteins. This compound has also been used in the synthesis of nucleic acids, such as DNA and RNA.

properties

IUPAC Name

2-methyl-6-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c1-8-3-2-4-10(15-8)17-9-5-16(6-9)7-11(12,13)14/h2-4,9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNZAGIRWVELIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CN(C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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